molecular formula C6H10ClN3 B14871304 2-Pyridazin-4-ylethanamine HCl

2-Pyridazin-4-ylethanamine HCl

Cat. No.: B14871304
M. Wt: 159.62 g/mol
InChI Key: LIXRDILGYVEMLM-UHFFFAOYSA-N
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Description

2-Pyridazin-4-ylethanamine HCl (systematic name: 2-(pyridazin-4-yl)ethanamine hydrochloride) is a small organic compound featuring a pyridazine ring substituted at the 4-position with an ethanamine moiety, where the amine group resides on the second carbon of the ethyl chain. This article will focus on comparative analysis using these analogs, with clarifications on structural distinctions.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2-pyridazin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-9-5-6;/h2,4-5H,1,3,7H2;1H

InChI Key

LIXRDILGYVEMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridazin-4-ylethanamine hydrochloride typically involves the reaction of pyridazine derivatives with ethylamine under controlled conditions. One common method involves the nucleophilic substitution of halogen atoms in pyridazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures ranging from 50°C to 150°C .

Industrial Production Methods

Industrial production of 2-Pyridazin-4-ylethanamine hydrochloride often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridazin-4-ylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .

Scientific Research Applications

2-Pyridazin-4-ylethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridazin-4-ylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Differences

The key distinction between 2-Pyridazin-4-ylethanamine HCl and 1-(4-Pyridazinyl)ethanamine HCl lies in the position of the amine group on the ethyl chain:

  • 1-(4-Pyridazinyl)ethanamine HCl (): Amine group on the first carbon of the ethyl chain.
  • This compound (hypothetical): Amine group on the second carbon of the ethyl chain.

This positional isomerism may influence physicochemical properties (e.g., solubility, logP) and biological activity. For example, the longer distance between the pyridazine ring and the amine group in the 2-substituted derivative could alter receptor binding kinetics compared to the 1-substituted analog .

Comparison with Trazodone-Related Compound ()

The Trazodone-related compound 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride is structurally more complex, featuring a triazolopyridine core, a piperazine ring, and a chlorophenyl group. Key differences include:

  • Molecular Weight : The Trazodone analog (408.32 g/mol) is significantly larger than 1-(4-Pyridazinyl)ethanamine HCl (159.62 g/mol) .
  • Functional Groups : The Trazodone derivative includes a triazole ring and piperazine moiety, which are absent in pyridazine-based amines. These groups are often associated with serotonin receptor modulation, suggesting divergent pharmacological applications .

Data Table: Comparative Analysis of Compounds

Property 1-(4-Pyridazinyl)ethanamine HCl Trazodone-Related Compound Hypothetical this compound
Molecular Formula C₆H₁₀ClN₃ C₁₉H₂₂ClN₅O · HCl C₆H₁₀ClN₃ (assumed)
Molecular Weight (g/mol) 159.62 408.32 ~159.62 (structural isomer of )
CAS Number 1149585-79-4 1263278-77-8 Not available
Key Structural Features Pyridazine ring, 1° amine on ethyl Triazolopyridine, piperazine, Cl Pyridazine ring, 2° amine on ethyl

Research Findings and Implications

1-(4-Pyridazinyl)ethanamine HCl: Limited data suggest its use as a building block in drug discovery. Its low molecular weight and simplicity make it suitable for derivatization, though its biological activity remains understudied .

However, its larger size may limit blood-brain barrier permeability compared to smaller pyridazine analogs .

Hypothetical this compound: Positional isomerism could enhance or reduce binding affinity to targets like monoamine transporters or kinases. Computational studies predict a logP increase compared to the 1-substituted analog, suggesting improved lipophilicity .

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